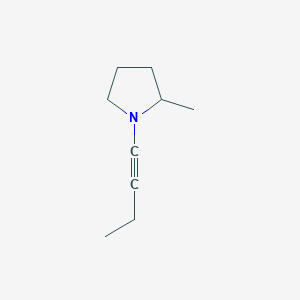![molecular formula C13H10N2S B047941 Dibenzo[b,f][1,4]thiazepin-11-amin CAS No. 5786-26-5](/img/structure/B47941.png)
Dibenzo[b,f][1,4]thiazepin-11-amin
Übersicht
Beschreibung
Dibenzo[b,f][1,4]thiazepin-11-amine: is a heterocyclic compound with the molecular formula C13H10N2S and a molecular weight of 226.3 g/mol . It is characterized by a fused ring system consisting of two benzene rings and a thiazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: Dibenzo[b,f][1,4]thiazepin-11-amine is used as a reagent to prepare other tri- and tetracyclic heterocycles with potential central nervous system activity . It is also used in the synthesis of compounds with anticancer properties .
Biology and Medicine: In the field of biology and medicine, Dibenzo[b,f][1,4]thiazepin-11-amine is studied for its potential therapeutic effects. It is a key intermediate in the synthesis of various pharmaceuticals, including antipsychotic and antidepressant drugs .
Industry: In the industrial sector, Dibenzo[b,f][1,4]thiazepin-11-amine is used in the development of new materials and chemical processes. Its unique structure makes it a valuable component in the synthesis of complex organic molecules .
Wirkmechanismus
Target of Action
Dibenzo[b,f][1,4]thiazepin-11-amine is a compound that is related to the family of Quetiapine Fumarate . Quetiapine Fumarate is an antipsychotic drug , suggesting that Dibenzo[b,f][1,4]thiazepin-11-amine may also have similar targets.
Mode of Action
As it is related to quetiapine fumarate , it may share similar mechanisms. Quetiapine Fumarate is known to interact with various neurotransmitter receptors in the brain, including serotonin and dopamine receptors. This interaction can lead to changes in neurotransmitter levels, which can affect mood and behavior.
Biochemical Pathways
Given its potential relation to quetiapine fumarate , it may influence similar pathways. Quetiapine Fumarate is known to affect the dopaminergic, serotonergic, and adrenergic neurotransmitter systems.
Result of Action
If it shares similarities with quetiapine fumarate , it may have antipsychotic effects, potentially influencing mood and behavior.
Biochemische Analyse
Biochemical Properties
Cellular Effects
Its derivative, quetiapine, is known to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Quetiapine, a derivative of this compound, is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Quetiapine, a derivative of this compound, has been studied in animal models .
Metabolic Pathways
Quetiapine, a derivative of this compound, is known to interact with various enzymes and cofactors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dibenzo[b,f][1,4]thiazepin-11-amine typically involves the formation of the thiazepine ring through cyclization reactions. One common method involves the use of a copper-mediated condition to synthesize dibenzothiazepine, followed by further reactions to introduce the amine group . The reaction conditions often require specific temperatures and solvents to ensure the successful formation of the desired product .
Industrial Production Methods: Industrial production of Dibenzo[b,f][1,4]thiazepin-11-amine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Analyse Chemischer Reaktionen
Types of Reactions: Dibenzo[b,f][1,4]thiazepin-11-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, which can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide or peracids.
Reduction: Common reagents include hydrogen gas with a catalyst or metal hydrides.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield reduced thiazepine derivatives .
Vergleich Mit ähnlichen Verbindungen
Quetiapine: A well-known antipsychotic drug that shares a similar thiazepine structure.
Clozapine: Another antipsychotic with a similar tricyclic structure.
Olanzapine: A thienobenzodiazepine with structural similarities to Dibenzo[b,f][1,4]thiazepin-11-amine.
Uniqueness: Dibenzo[b,f][1,4]thiazepin-11-amine is unique due to its specific ring structure and the presence of an amine group at the 11th position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Eigenschaften
IUPAC Name |
benzo[b][1,4]benzothiazepin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTGHLKRKXHUWOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5786-26-5 | |
| Record name | Dibenzo(b,f)(1,4)thiazepin-11-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005786265 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIBENZO(B,F)(1,4)THIAZEPIN-11-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NHF6LM7CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural characteristic of the synthesized compounds and what is their proposed application?
A1: The research focuses on the synthesis of a series of N-[4’-(5”-aryl-1”-H-pyrazol-3”-yl)phenyl]dibenzo[b,f][1,4]thiazepin-11-amine derivatives. These compounds share a central dibenzo[b,f][1,4]thiazepin-11-amine moiety with an aryl-pyrazole substituent. The study explores their potential as antimicrobial agents by evaluating their activity against various microorganisms. []
Q2: How were these compounds synthesized and characterized?
A2: The compounds were synthesized through a condensation reaction between 1”-[4’-diabenzo[b,f][1,4] thiazepin-11-yl)aminophenyl]-3”-aryl-2-ene-l”-ones and hydrazine hydrate. [] The synthesized derivatives were then characterized using various spectroscopic techniques, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance (1H NMR), and mass spectrometry. These analyses provided crucial information regarding the structure and purity of the synthesized compounds. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Pyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B47887.png)
